alphaSK2-FACTOR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

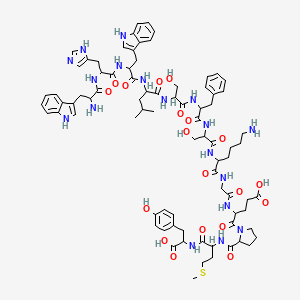

AlphaSK2-FACTOR, also known as Mating Factor Alpha-SK2, is a peptide pheromone produced by yeast cells. It plays a crucial role in the mating process of yeast by facilitating cell-cell communication and fusion. The compound has a molecular formula of C81H106N18O19S and a molecular weight of 1667.88 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

AlphaSK2-FACTOR can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

AlphaSK2-FACTOR undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

AlphaSK2-FACTOR has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a crucial role in yeast mating studies and cell signaling research.

Medicine: Investigated for its potential use in developing peptide-based therapeutics.

Industry: Utilized in the production of yeast-based products and fermentation processes

Mechanism of Action

AlphaSK2-FACTOR exerts its effects by binding to specific receptors on the surface of yeast cells. This binding triggers a signaling cascade that leads to cell cycle arrest and the formation of mating projections. The molecular targets involved in this pathway include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as MAP kinases.

Comparison with Similar Compounds

Similar Compounds

Mating Factor Alpha: Another peptide pheromone produced by yeast with a similar role in mating.

Mating Factor A: A peptide pheromone produced by the opposite mating type of yeast.

Synthetic Peptide Analogs: Modified versions of AlphaSK2-FACTOR with altered amino acid sequences

Uniqueness

This compound is unique due to its specific amino acid sequence and its role in the mating process of yeast. Its ability to induce cell cycle arrest and mating projection formation makes it a valuable tool for studying cell signaling and communication in yeast.

Biological Activity

AlphaSK2-FACTOR is a bioactive compound that has garnered attention in recent years for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound exhibits various biological activities, including:

- Antihyperglycemic Activity : It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a potential therapeutic agent for diabetes management .

- Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage .

- Antimicrobial Activity : this compound has shown efficacy against several bacterial strains, suggesting its potential use in treating infections .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

- Diabetes Management : A study demonstrated that this compound significantly reduced postprandial blood glucose levels in diabetic rats. The mechanism involved the inhibition of carbohydrate-digesting enzymes, which delayed glucose absorption .

- Inflammation Reduction : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential utility as an adjunct therapy for inflammatory diseases .

- Antimicrobial Efficacy : A laboratory study assessed the antimicrobial properties of this compound against common pathogens. Results indicated that the compound exhibited substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula |

C81H106N18O19S |

|---|---|

Molecular Weight |

1667.9 g/mol |

IUPAC Name |

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118) |

InChI Key |

UHCQKQGHSBZHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.